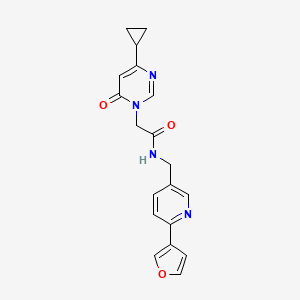

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

This compound features a pyrimidinone core substituted with a cyclopropyl group at the 4-position, linked via an acetamide bridge to a pyridine ring bearing a furan-3-yl moiety. Its design integrates heterocyclic diversity (pyrimidinone, pyridine, furan) and a cyclopropyl group, which may enhance metabolic stability or target binding affinity compared to simpler analogs .

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18(10-23-12-22-17(7-19(23)25)14-2-3-14)21-9-13-1-4-16(20-8-13)15-5-6-26-11-15/h1,4-8,11-12,14H,2-3,9-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMOBDCAYSCOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide , referred to as compound 1 , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of compound 1, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

Compound 1 has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.4 g/mol |

| Structural Features | Cyclopropyl, Pyrimidine, Furan, and Pyridine moieties |

The presence of these functional groups suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. Initial investigations indicate that it may act as an enzyme inhibitor or a receptor modulator , influencing pathways related to cell signaling and metabolic processes. The precise mechanisms are still under exploration, but preliminary studies suggest the following:

- Enzyme Inhibition: Compound 1 may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as nucleic acid synthesis or protein modulation.

- Receptor Interaction: It may bind to specific receptors, either activating or inhibiting their function, which could lead to therapeutic effects in various diseases.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of compound 1. For instance, it has shown promising results in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammatory responses. This inhibition could have therapeutic implications for autoimmune and inflammatory disorders.

Case Studies

- Preclinical Evaluation:

- Selectivity Studies:

Potential Therapeutic Applications

Given its biological activity, compound 1 holds promise for various therapeutic applications:

- Anti-inflammatory Agents: Due to its inhibition of MPO, it may be developed as a treatment for conditions characterized by excessive inflammation.

- Anticancer Properties: The structural features may allow it to interfere with cancer cell signaling pathways.

- Antiviral Activity: Preliminary data suggest potential antiviral effects, warranting further investigation.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features allow it to interact effectively with various biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

- Anticancer Activity : Initial studies suggest that this compound may inhibit pathways involved in cancer cell proliferation.

- Anti-inflammatory Properties : Research is ongoing to evaluate its potential to modulate inflammatory responses.

- Neurological Applications : Given its structural similarities to other compounds known for neuroprotective effects, it may have potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds in the class of pyrimidinyl derivatives:

- A study published in Medicinal Chemistry highlighted the anticancer properties of pyrimidine derivatives, noting their ability to inhibit tumor growth in vitro and in vivo models .

- Another research article focused on the enzyme inhibitory activities of related compounds, demonstrating their effectiveness against acetylcholinesterase and other relevant targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Imidazo[2,1-b]thiazole Series ()

Compounds 5k–5o share the acetamide linker and pyridine/heterocyclic motifs but differ in core scaffolds and substituents:

| Compound ID | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Molecular Formula | MS (m/z [M+H]+) |

|---|---|---|---|---|---|---|

| 5k | Imidazo[2,1-b]thiazole | 4-Methoxybenzyl-piperazine, phenyl | 78 | 92–94 | C30H30N6O2S | 539.2231 |

| 5l | Imidazo[2,1-b]thiazole | 4-Chlorophenyl, 4-methoxybenzyl | 72 | 116–118 | C30H29ClN6O2S | 573.1841 |

| Target | Pyrimidinone | Cyclopropyl, furan-3-yl | N/A | N/A | C20H20N4O3 (estimated) | N/A |

Key Differences :

- Core Scaffold: The target compound’s pyrimidinone core may offer distinct electronic properties compared to the imidazothiazole in 5k–5n.

- Substituents : The cyclopropyl group in the target compound could enhance metabolic stability versus the chlorophenyl/methoxybenzyl groups in 5k–5l, which are prone to oxidative metabolism .

Quinoline-Based Acetamide Derivatives ()

Patented compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide incorporate quinoline and piperidine moieties. Unlike the target compound, these derivatives prioritize bulky, polycyclic systems (e.g., tetrahydrofuran-oxy, trifluoromethyl-quinoline) for enhanced target specificity, likely in oncology or antiviral contexts.

Comparison Highlights :

- Heterocyclic Complexity: The target compound’s pyrimidinone-pyridine-furan system is less sterically hindered than the quinoline-tetrahydrofuran hybrids in , suggesting differences in bioavailability and tissue penetration.

- Functional Groups : The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its potency against targets requiring strong electronic interactions .

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s yield and purity remain unreported, but analogs like 5k–5n (70–78% yields) suggest feasible synthesis via similar amide-coupling strategies .

- Bioactivity Prediction: Based on structural analogs, the target compound may exhibit moderate kinase inhibitory activity (e.g., EGFR or CDK inhibition) but likely lower potency than ’s quinoline derivatives due to simpler substituents.

- ADME Profile : The cyclopropyl group may reduce cytochrome P450-mediated metabolism, while the furan ring could introduce phase I oxidation liabilities, necessitating further optimization .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yields?

The synthesis of pyrimidine-acetamide derivatives often involves nucleophilic substitution or coupling reactions. For example, a similar compound was synthesized by reacting fluoropyrimidine intermediates with aminophenyl acetamide derivatives in N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours, yielding 31% after column chromatography . To improve yields, researchers should optimize solvent polarity (e.g., switching from NMP to dimethylformamide), adjust stoichiometric ratios, or employ catalysts like palladium for cross-coupling reactions. Lower yields (e.g., 50% in another study ) may result from competing side reactions, which can be mitigated by controlling temperature gradients or using inert atmospheres.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- 1H NMR : Used to confirm proton environments, such as cyclopropyl (δ 1.0–2.0 ppm) and furanyl (δ 6.0–7.5 ppm) groups. DMSO-d6 is a common solvent for resolving NH and aromatic protons .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- Elemental analysis : Critical for verifying purity, though minor discrepancies (e.g., 45.29% C observed vs. 45.36% calculated ) may arise from hygroscopicity or residual solvents.

- Melting point : Sharp ranges (e.g., 190–191°C ) indicate crystalline purity.

Q. What strategies address solubility challenges during in vitro testing?

Poor aqueous solubility is common for lipophilic pyrimidine derivatives. Strategies include:

- Using polar aprotic solvents (e.g., DMSO for stock solutions) .

- Formulating with surfactants (e.g., Tween-80) or cyclodextrins.

- Derivatizing the acetamide group with hydrophilic moieties (e.g., hydroxyl or carboxyl groups) without altering core pharmacophores.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

SAR studies should systematically modify substituents on the pyrimidine and furan rings. For example:

- Replace the cyclopropyl group with bulkier alkyl chains to assess steric effects on target binding.

- Introduce electron-withdrawing groups (e.g., -NO2) to the pyridinylmethyl moiety to evaluate electronic effects on activity.

- Compare bioactivity data with analogs like N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]pyrimidin-4-yl}acetamide to identify critical hydrogen-bonding or hydrophobic interactions.

Q. What methodologies are suitable for identifying biological targets or mechanisms of action?

- Proteomics : Use affinity chromatography with the compound immobilized on resin to pull down binding proteins.

- Kinase profiling : Screen against kinase panels to identify inhibition hotspots, given pyrimidine derivatives’ known kinase-targeting potential.

- Molecular docking : Leverage X-ray crystallographic data of related targets (e.g., EGFR or CDK2) to predict binding modes.

Q. How should researchers resolve contradictions between calculated and observed analytical data?

Discrepancies in elemental analysis (e.g., 0.07% difference in carbon content ) may arise from:

- Sample hygroscopicity : Dry samples under vacuum before analysis.

- Instrument calibration : Validate with certified reference standards.

- Synthetic impurities : Repurify via recrystallization or HPLC.

Q. What novel applications in medicinal chemistry could explore its structural features?

- Anticancer agents : The furan-pyrimidine scaffold resembles inhibitors of thymidylate synthase .

- Antimicrobials : Analogous compounds show activity against bacterial dihydrofolate reductase .

- Photoaffinity labeling : Incorporate azide groups to map target engagement in live cells.

Q. What considerations are critical for stability studies under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.